molecular formula C11H19N5O4 B14908393 (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(2-methyl-2H-tetrazol-5-yl)propanoate

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(2-methyl-2H-tetrazol-5-yl)propanoate

Cat. No.: B14908393
M. Wt: 285.30 g/mol
InChI Key: CPAQASFGMKBZHI-ZETCQYMHSA-N
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Description

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2-methyl-2H-tetrazol-5-yl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a tetrazole ring, and a methyl ester group. This compound is of interest in various fields of research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2-methyl-2H-tetrazol-5-yl)propanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the Tetrazole Ring: The tetrazole ring is introduced through a cyclization reaction involving an appropriate precursor, such as an azide or nitrile, under acidic or basic conditions.

    Esterification: The carboxylic acid group is converted to a methyl ester using methanol and a catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2-methyl-2H-tetrazol-5-yl)propanoate can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc protecting group using acids like trifluoroacetic acid (TFA).

    Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid using aqueous base or acid.

    Substitution: Nucleophilic substitution reactions at the tetrazole ring.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Deprotection: The free amine derivative.

    Hydrolysis: The corresponding carboxylic acid.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2-methyl-2H-tetrazol-5-yl)propanoate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting enzyme inhibition or receptor modulation.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2-methyl-2H-tetrazol-5-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The tetrazole ring can mimic carboxylate groups, allowing it to interact with biological targets in a similar manner.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(1H-tetrazol-5-yl)propanoate: Similar structure but with a different substitution pattern on the tetrazole ring.

    Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2H-tetrazol-5-yl)propanoate: Another isomer with a different tetrazole ring configuration.

Uniqueness

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2-methyl-2H-tetrazol-5-yl)propanoate is unique due to the specific substitution on the tetrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C11H19N5O4

Molecular Weight

285.30 g/mol

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-methyltetrazol-5-yl)propanoate

InChI

InChI=1S/C11H19N5O4/c1-11(2,3)20-10(18)12-7(9(17)19-5)6-8-13-15-16(4)14-8/h7H,6H2,1-5H3,(H,12,18)/t7-/m0/s1

InChI Key

CPAQASFGMKBZHI-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=NN(N=N1)C)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NN(N=N1)C)C(=O)OC

Origin of Product

United States

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